molecular formula C9H7ClN2O B186767 2-(chloromethyl)quinazolin-4(3H)-one CAS No. 3817-05-8

2-(chloromethyl)quinazolin-4(3H)-one

Cat. No. B186767
CAS RN: 3817-05-8
M. Wt: 194.62 g/mol
InChI Key: KSLWZHWJFFDMMK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)quinazolin-4(3H)-one is a quinazolinone derivative . It has been studied for its potential anticancer properties . The compound is a valuable intermediate in the preparations of a wide range of biologically active compounds .


Synthesis Analysis

The synthesis of 2-(chloromethyl)quinazolin-4(3H)-one involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis method has been described, which allows for the convenient preparation of 2-hydroxymethyl-4(3H)-quinazolinones in one pot .


Molecular Structure Analysis

The molecular structure of 2-(chloromethyl)quinazolin-4(3H)-one is characterized by a quinazolinone scaffold . This structure is known to be a useful and important scaffold in drug discovery .


Chemical Reactions Analysis

2-(Chloromethyl)quinazolin-4(3H)-one is a versatile building block that can be converted into other compounds such as 2-hydroxymethyl-4(3H)-quinazolinones . It has been used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(chloromethyl)quinazolin-4(3H)-one include its appearance as a gray powder with a melting point of 174 °C . Its IR spectrum shows peaks corresponding to various functional groups .

Scientific Research Applications

Anticonvulsant Activity

Research has explored the use of 2-(chloromethyl)quinazolin-4(3H)-one derivatives in the treatment of seizures. Kumar et al. (2011) synthesized and evaluated various derivatives for their anticonvulsant activity using the 6 Hz psychomotor seizure test. They found that certain compounds, particularly 3-({(E)-[3-(4-chloro-3-methylphenoxy)phenyl]methylidene}amino)-2-phenylquinazolin-4(3H)-one, demonstrated significant protection against seizures in mice (Kumar et al., 2011).

Anticancer Agents

Li et al. (2010) reported on the synthesis of novel 2-chloromethyl-4(3H)-quinazolinone derivatives as intermediates in developing anticancer agents. These compounds showed promising in vitro anticancer activity, indicating their potential as therapeutic agents (Li et al., 2010).

Antimicrobial and Anti-inflammatory Activity

Several studies have investigated the antimicrobial and anti-inflammatory properties of 2-(chloromethyl)quinazolin-4(3H)-one derivatives. Dash et al. (2017) synthesized quinazoline derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. They found compounds with significant activity against various microbes and effectiveness in pain and inflammation management (Dash et al., 2017). Similarly, Shi et al. (2013) synthesized polyhalobenzonitrile quinazolin-4(3H)-one derivatives and found them to exhibit significant antimicrobial activities against various bacterial and fungal strains (Shi et al., 2013).

Antiviral Activities

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, screening them for antiviral activity against respiratory and biodefense viruses. Some compounds showed significant inhibitory effects against various viruses, including influenza and dengue (Selvam et al., 2007).

H1-Antihistaminic Agents

Alagarsamy et al. (2012) synthesized a series of novel quinazolin-4(3H)-one derivatives and tested them for H1-antihistaminic activity. They found that certain compounds significantly protected animals from histamine-induced bronchospasm, suggesting potential as new H1-antihistaminic agents (Alagarsamy et al., 2012).

Future Directions

The future directions for research on 2-(chloromethyl)quinazolin-4(3H)-one involve further exploration of its anticancer properties . The compound has shown promising results in in vitro cytotoxic activities against human cancer cell lines , and further studies could help to fully elucidate its potential as an anticancer agent.

properties

IUPAC Name

2-(chloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLWZHWJFFDMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355985
Record name 2-(chloromethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)quinazolin-4(3H)-one

CAS RN

3817-05-8
Record name 2-(chloromethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-4(3H)-quinazolinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
M Rafeeq, CV Ramana Reddy… - Phosphorus, Sulfur, and …, 2015 - Taylor & Francis
o-Aminophenol (1a, X = O) or o-aminothiophenol (1b, X = S) was reacted with carbon disulfide in ethanol containing KOH under reflux to obtain 2-mercaptobenzoxazole (2a, X = O) and …
Number of citations: 1 www.tandfonline.com
L Emami, Z Faghih, S Khabnadideh, Z Rezaei… - Journal of the Iranian …, 2021 - Springer
In order to show antiproliferation and cancerous cell growth inhibition of quinazoline derivatives, a series of 2-(chloromethyl)-3-phenylquinazolin-4(3H)-ones (H 1 –H 11 ) were …
Number of citations: 14 link.springer.com
C Fan, T Zhong, H Yang, Y Yang, D Wang… - European Journal of …, 2020 - Elsevier
Aurora A kinase, a member of the Aurora kinase family, is frequently overexpressed in various human cancers. In addition, Overexpression of Aurora A kinase is associated with drug …
Number of citations: 34 www.sciencedirect.com
S Sankarnarayanan - 2012 - repository-tnmgrmu.ac.in
The amino acids of Leucine, alanine, phenylalanine and glycine at third position of the ring. Anthranilic acid was treated with chloracetyl chloride and obtained N-chloro acetyl …
Number of citations: 3 repository-tnmgrmu.ac.in
TZ Shawer, HM El-Sehrawi… - … of Pharmaceutical and …, 2016 - jpac.journals.ekb.eg
In view of the effective range of biological activities exhibited by quinazolines, a novel series of 2,3-disubstitutedquinazolin-4-(3H)-ones were designed, synthesized and evaluated for in …
Number of citations: 4 jpac.journals.ekb.eg
S Panda, UP Tripathy - Asian Journal of Research in Chemistry, 2013 - researchgate.net
Quinazolones are nitrogen containing heterocyclic compounds exhibiting a wide spectrum of pharmacological activities like hypotensive, CNS depressant, anticonvulsant, …
Number of citations: 4 www.researchgate.net
TZ Shawer, HM El-Sehrawi, RE Mansour - 2017 - researchgate.net
In view of the effective range of biological activities exhibited by quinazolines, a novel series of 2, 3-disubstitutedquinazolin-4-(3H)-ones were designed, synthesized and evaluated for …
Number of citations: 2 www.researchgate.net
SN Kulik, AS Kobko, AA Tolmachev… - …, 2007 - thieme-connect.com
The reaction of [2-(chloromethyl)-4-oxo-3, 4-dihydroquinazolin-3-yl] acetonitrile and 2-(chloromethyl)-3-(2-oxopropyl) quinazolin-4 (3H)-one with aliphatic primary amines was shown to …
Number of citations: 4 www.thieme-connect.com
A Faraji, R Motahari, Z Hasanvand, TO Bakhshaiesh… - Bioorganic …, 2021 - Elsevier
A series of quinazolin-4(3H)-one based agents containing thiadiazole-urea were designed, synthesized, and biologically evaluated. The proliferation rate of PC3 cells was moderately …
Number of citations: 14 www.sciencedirect.com
H Huang, JF Gao, LH Cao, DZ Wang… - Journal of the …, 2009 - Wiley Online Library
A series of novel thioglycoside derivatives containing 4(3H)‐quinazolinone was designed and synthesized from 2‐chloromethyl‐quinazolin‐4(3H)‐ones and 1‐thioglycose. Several 2‐…
Number of citations: 1 onlinelibrary.wiley.com

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